![molecular formula C28H26Br2N4+2 B14785631 4,4'-Bipyridinium, 1,1''-[1,4-phenylenebis(methylene)]bis-, dibromide](/img/structure/B14785631.png)
4,4'-Bipyridinium, 1,1''-[1,4-phenylenebis(methylene)]bis-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bipyridinium, 1,1’‘-[1,4-phenylenebis(methylene)]bis-, dibromide is a chemical compound with the molecular formula C28H26Br2N4+2. It is also known by other names such as 1,1’-[1,4-phenylenebis(methylene)]bis(4,4’-bipyridinium) dibromide and 1,1’-[1,4-phenylenebis(methylene)]bis(4,4’-bipyridinium) dibromide (9CI) . This compound is characterized by its unique structure, which includes two bipyridinium units connected by a phenylenebis(methylene) linker.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1,1’‘-[1,4-phenylenebis(methylene)]bis-, dibromide typically involves the reaction of 4,4’-bipyridine with 1,4-bis(bromomethyl)benzene. The reaction is carried out in an aqueous solution, where the bipyridine units react with the bromomethyl groups to form the desired product . The reaction conditions often include stirring at room temperature for several minutes to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with controlled temperature and stirring to ensure uniformity and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
化学反应分析
Types of Reactions
4,4’-Bipyridinium, 1,1’'-[1,4-phenylenebis(methylene)]bis-, dibromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in various chemical applications.
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and solvents like water or ethanol to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state compounds. Substitution reactions result in the replacement of bromide ions with other functional groups .
科学研究应用
4,4’-Bipyridinium, 1,1’'-[1,4-phenylenebis(methylene)]bis-, dibromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of advanced materials, such as photochromic materials and sensors.
作用机制
The mechanism of action of 4,4’-Bipyridinium, 1,1’'-[1,4-phenylenebis(methylene)]bis-, dibromide involves its interaction with molecular targets and pathways. The compound can interact with various biomolecules, leading to changes in their structure and function. These interactions can result in biological effects such as inhibition of enzyme activity or modulation of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Some compounds similar to 4,4’-Bipyridinium, 1,1’'-[1,4-phenylenebis(methylene)]bis-, dibromide include:
- 1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) dibromide
- 1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) bis(hexafluorophosphate)
Uniqueness
What sets 4,4’-Bipyridinium, 1,1’'-[1,4-phenylenebis(methylene)]bis-, dibromide apart is its unique structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes and undergo various transformations makes it a valuable compound in scientific research and industrial applications .
属性
分子式 |
C28H26Br2N4+2 |
|---|---|
分子量 |
578.3 g/mol |
IUPAC 名称 |
4-pyridin-1-ium-4-yl-1-[[4-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C28H24N4.2BrH/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25;;/h1-20H,21-22H2;2*1H/q+2;; |
InChI 键 |
QSNYIUIZTNLTGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3)C[N+]4=CC=C(C=C4)C5=CC=[NH+]C=C5.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


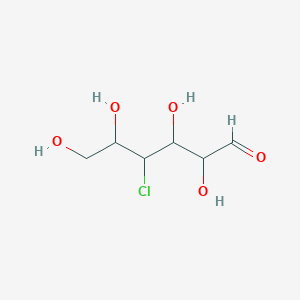

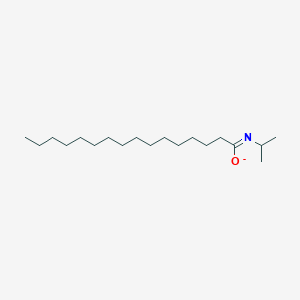
![Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B14785573.png)

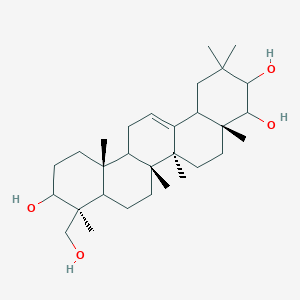
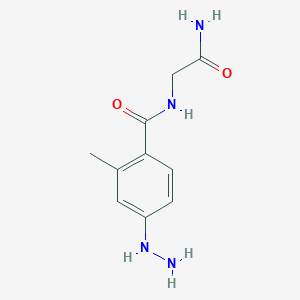


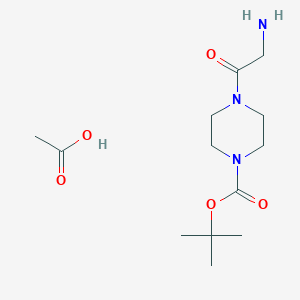
![1H-Indole-7-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]-](/img/structure/B14785604.png)
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14785612.png)

![1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride](/img/structure/B14785638.png)
